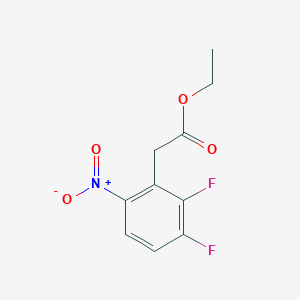
Ethyl 2,3-difluoro-6-nitrophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,3-difluoro-6-nitrophenylacetate is a useful research compound. Its molecular formula is C10H9F2NO4 and its molecular weight is 245.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2,3-difluoro-6-nitrophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₉F₂NO₄
- Molecular Weight : 245.18 g/mol
- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a nitro group, contributing to its distinctive chemical properties.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways, leading to various biological responses.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, inducing cytotoxic effects against cancer cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Preliminary studies have demonstrated the compound's potential as an anticancer agent. Notable findings include:
- Cytotoxic Effects : this compound has shown significant cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Reduction of Cytokines : In preclinical models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.
Comparative Studies
This compound can be compared with similar compounds to better understand its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2,3-difluoro-4-nitrophenylacetate | Similar structure with different nitro position | Anticancer and anti-inflammatory |
| Ethyl 2-(4-fluorophenyl)acetate | Lacks nitro group; primarily used in synthesis | Limited biological activity |
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Activity Study : A peer-reviewed study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects in murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with the compound.
Properties
IUPAC Name |
ethyl 2-(2,3-difluoro-6-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)5-6-8(13(15)16)4-3-7(11)10(6)12/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGQYAZBJJPDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














